molecular formula C15H15ClN2O2 B3000401 3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide CAS No. 1024255-16-0

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B3000401
CAS No.: 1024255-16-0
M. Wt: 290.75
InChI Key: VXSUUMOGNLYZSG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide is an organic compound that features a chlorophenyl group and a methoxypyridinyl group connected by a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the specific application and context in which the compound is used. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, as mentioned above.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-20-15-9-7-12(10-17-15)18-14(19)8-6-11-4-2-3-5-13(11)16/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSUUMOGNLYZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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